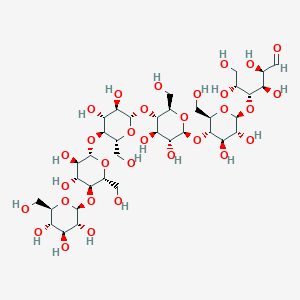

D-Cellohexaose

Overview

Description

Synthesis Analysis

The enzymatic synthesis of D-cellohexaose and related oligosaccharides involves processes such as transglycosylation, employing enzymes like cellodextrin phosphorylase. These enzymes catalyze the formation of β-(1→4)-linked glucan chains from donor substrates like α-D-glucose 1-phosphate, extending the chains to produce oligosaccharides including D-cellohexaose under specific conditions (Shintate et al., 2003).

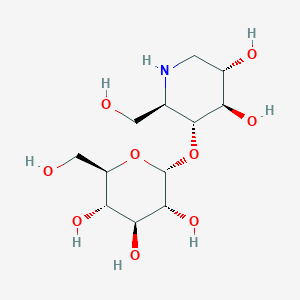

Molecular Structure Analysis

Molecular dynamics simulations have been extensively used to study the interactive behavior and structural conformation of cellooligosaccharides, including D-cellohexaose, in aqueous solutions. These studies reveal that the degree of polymerization significantly influences the sugar-sugar and sugar-water interactions, affecting the molecule's stability and conformation (Umemura et al., 2004).

Chemical Reactions and Properties

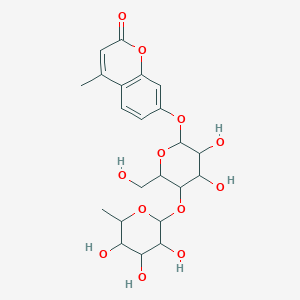

Chemoenzymatic synthesis methods have been developed to create bifunctionalized cellohexaose derivatives, which serve as specific substrates for the assay of cellulases, highlighting the molecule's capacity to participate in and facilitate specific biochemical reactions (Boyer et al., 2002).

Physical Properties Analysis

The physical properties of cellooligosaccharides, including D-cellohexaose, have been analyzed through methods like gel permeation chromatography, demonstrating the solute's interaction with the gel and the influence of molecular weight on adsorption effects. Such studies are crucial for understanding the solubility and stability of D-cellohexaose in various solvents (Brown, 1970).

Scientific Research Applications

Study of Hydrolysis by Cellobiohydrolase : D-Cellohexaose is used in research for studying the hydrolysis of cello-oligosaccharides by cellobiohydrolase II from Trichoderma reesei (Harjunpää et al., 1996).

Interactions Between Polysaccharides and Proteins : It's utilized in studies to understand interactions between polysaccharides and proteins, particularly in catalytic complexes (Poma et al., 2015).

Chromatography of Cellodextrins and Enzymatic Hydrolysates of Cellulose : D-Cellohexaose is important in the chromatography of cellodextrins and enzymatic hydrolysates of cellulose (Hostomská-Chytilová et al., 1982).

Dynamics on Cellulose Crystal Surface : It's used in researching the dynamics of cello-oligosaccharides on a cellulose crystal surface (Peri et al., 2012).

Measurement of Interdiffusion Coefficients : The compound is also utilized for measuring interdiffusion coefficients at various temperatures (Amu, 1981).

Substrate for Continuous Assay of Cellulases : D-Cellohexaose serves as a specific substrate for the continuous assay of cellulases by resonance energy transfer, enabling sensitive detection of cellulases (Boyer et al., 2002).

Gel Permeation Chromatography Analysis : It's used for analyzing polar gel-solute systems, particularly when the solute aligns with linear portions of a cross-linked network (Brown, 1970).

Model Compound in Enzyme Interactions : As a model compound for the glucose chain, it helps investigate the interaction between soluble enzymes and cellulose (Mattinen et al., 1997).

D-Lactic Acid Fermentation from Cellulosic Materials : D-Cellohexaose is crucial in research for producing high-purity D-lactic acid from cellooligosaccharides and α-glucan (Okano et al., 2009).

Enzyme Catalysis and Phosphorolysis Studies : The enzyme beta-1,4-oligoglucan:orthophosphate glucosyltransferase catalyzes the phosphorolysis of cellohexaose (Sheth & Alexander, 1969).

Molecular Dynamics Simulations : Studies use D-Cellohexaose for molecular dynamics simulations, showing its firmer aggregation state compared to cellopentaose (Umemura et al., 2004).

Saccharification Studies : It is relevant in studies for hydrolyzing soluble cellooligomers to glucose using specific enzymes (Kim et al., 2015).

Xyloglucan Biosynthesis in Plants : D-Cellohexaose aids in understanding xyloglucan biosynthesis in plants through enzyme studies (Cavalier & Keegstra, 2006).

Enhancement of Enzyme Activity : The compound helps in enhancing enzyme activity by binding to central glucose units in studies with Clostridium thermocellum CBM11 (Viegas et al., 2008).

Cell Culture Applications : D-Cellohexaose is utilized in tailoring hybrid glyco-nanolayers for cell culture applications, particularly in adhering to human hepatocellular carcinoma cells (Yoshiike & Kitaoka, 2011).

Development of Mathematical Models for Enzymatic Action : It is used in the development of mathematical models describing the degradation of cellodextrins by a glucohydrolase (Schmid & Wandrey, 1987).

Safety And Hazards

properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O31/c37-1-7-13(43)14(44)21(51)32(58-7)64-27-9(3-39)60-34(23(53)16(27)46)66-29-11(5-41)62-36(25(55)18(29)48)67-30-12(6-42)61-35(24(54)19(30)49)65-28-10(4-40)59-33(22(52)17(28)47)63-26-8(2-38)57-31(56)20(50)15(26)45/h7-56H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31?,32+,33+,34+,35+,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIBBXPLUVYKCH-UOHXBEGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)O)CO)CO)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O)CO)CO)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

990.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Cellohexaose | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide](/img/structure/B13989.png)